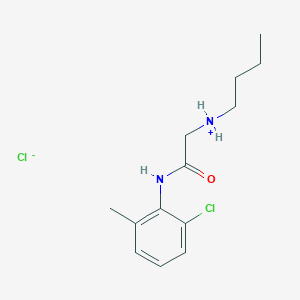

Hostacaine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6027-28-7 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

291.21 g/mol |

IUPAC Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);1H |

InChI Key |

WROUIBGUWODUPA-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |

Canonical SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.Cl |

Other CAS No. |

6027-28-7 |

Related CAS |

3785-21-5 (Parent) |

Synonyms |

1-(Butylaminoacetylamino)-2-chloro-6-methylbenzene Hydrochloride; 2-(Butylamino)-6’-chloro-o-acetoluidide; 2-Butylamino-6’-chloro-o-acetotoluidide Hydrochloride; ω-n-Butylaminoacetic acid 2-methyl-6-chloroanilide Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Histamine in Neurotransmission: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Histamine, a biogenic amine, has long been recognized for its role in allergic reactions and gastric acid secretion. However, its function as a critical neurotransmitter in the central nervous system (CNS) is equally profound, orchestrating a wide array of physiological and behavioral processes. This in-depth technical guide provides a comprehensive overview of the histaminergic system in the brain, tailored for researchers, scientists, and drug development professionals. We will explore the synthesis, release, and inactivation of neuronal histamine, delve into the intricacies of its four receptor subtypes and their signaling cascades, and elucidate its multifaceted roles in arousal, cognition, and neurological disorders. This guide aims to equip the reader with a thorough understanding of histamine's neurobiology, highlighting its potential as a therapeutic target for a range of CNS pathologies.

The Histaminergic Neuron: A Central Regulator

The entirety of the brain's histamine supply originates from a specific cluster of neurons located in the tuberomammillary nucleus (TMN) of the posterior hypothalamus.[1][2][3] These neurons project extensively throughout the CNS, innervating almost all major brain regions, which underscores the global influence of histamine on brain function.[1][3]

Synthesis, Storage, and Release

Neuronal histamine is synthesized from the amino acid L-histidine via a single enzymatic step catalyzed by histidine decarboxylase (HDC).[4][5][6] This is the rate-limiting step in histamine synthesis and is a key marker for identifying histaminergic neurons. Once synthesized, histamine is packaged into vesicles and stored in nerve terminals, awaiting release.

The release of histamine from TMN neurons is tightly coupled to neuronal activity. These neurons exhibit a distinct firing pattern, being highly active during wakefulness, decreasing their firing rate during periods of relaxation, and ceasing activity altogether during sleep.[4][7] This firing pattern is fundamental to histamine's role in promoting and maintaining arousal.

Inactivation of Neuronal Histamine

Following its release into the synaptic cleft, the action of histamine is terminated primarily by enzymatic degradation. The principal enzyme responsible for histamine inactivation in the CNS is histamine-N-methyltransferase (HNMT), which methylates histamine to form tele-methylhistamine.[4][8] Another enzyme, diamine oxidase (DAO), plays a more significant role in the periphery but has a lesser role in the brain.[4][8]

Histamine Receptors: Diverse Signaling and Function

Histamine exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[4][5][9][10] The differential expression of these receptors throughout the brain and their unique signaling pathways account for the pleiotropic actions of histamine.

The H1 Receptor: Orchestrating Arousal and Inflammation

The H1 receptor is widely distributed in the CNS and is primarily coupled to Gq/11 proteins.[7][11] Activation of the H1 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][11] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to neuronal excitation.[11] The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and block H1 receptors, highlighting this receptor's crucial role in wakefulness.[7]

Caption: H1 Receptor Signaling Cascade.

The H2 Receptor: A Modulator of Neuronal Excitability

The H2 receptor is coupled to Gs proteins and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1][12] This pathway generally results in neuronal excitation by modulating ion channel activity.[1] In the stomach, H2 receptors are famously involved in stimulating gastric acid secretion.[9]

Caption: H2 Receptor Signaling Cascade.

The H3 Receptor: The Presynaptic Modulator

The H3 receptor is primarily located on presynaptic terminals and is coupled to Gi/o proteins.[9][13] Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[13] The H3 receptor functions as both an autoreceptor, inhibiting the synthesis and release of histamine from histaminergic neurons, and as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[9][14] This makes the H3 receptor an attractive target for cognitive disorders and sleep-wake disturbances.[14]

Caption: H3 Receptor Signaling Cascade.

The H4 Receptor: An Emerging Player in Neuroinflammation

The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is also found in the CNS.[9][15] Like the H3 receptor, it is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[15] In the brain, the H4 receptor is implicated in neuroinflammatory processes and may play a role in various neurological disorders.[13][16]

Functional Roles of Histamine in the Central Nervous System

The widespread projections of histaminergic neurons and the diverse functions of its receptors endow histamine with a modulatory role in numerous brain functions.

| Function | Primary Receptors Involved | Key Effects | Associated Disorders |

| Arousal and Sleep-Wake Cycle | H1, H3 | Promotes wakefulness and alertness.[1][4][17] | Narcolepsy, Sleep disorders.[1][2] |

| Cognition and Memory | H1, H3 | Modulates learning and memory processes.[1] | Alzheimer's disease, Cognitive deficits.[2][18] |

| Appetite and Metabolism | H1, H3 | Suppresses food intake and regulates energy expenditure.[2][19] | Obesity, Eating disorders.[18] |

| Motor Control | H1, H3 | Influences motor behavior.[1] | Parkinson's disease, Tourette syndrome.[1][2] |

| Neuroinflammation | H4 | Modulates immune responses in the brain.[13] | Multiple sclerosis, Neurodegenerative diseases.[17] |

Methodologies for Studying the Histaminergic System

A variety of experimental techniques are employed to investigate the role of histamine in neurotransmission.

Measurement of Histamine Release

-

Microdialysis: This technique allows for the in vivo sampling of extracellular histamine from specific brain regions in freely moving animals.

-

Genetically Encoded Sensors: Novel fluorescent protein-based sensors, such as GRABHA, enable the real-time visualization of histamine release with high spatiotemporal resolution in vitro and in vivo.[20][21]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorometric or electrochemical detection is a sensitive method for quantifying histamine levels in tissue homogenates or microdialysis samples.[22]

-

Radioenzymatic Assay (REA) and Radioimmunoassay (RIA): These are highly sensitive methods for measuring histamine concentrations.[22]

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hypothalamus) using a vibratome.

-

Incubation: Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Stimulation: Pre-incubate slices in aCSF, then transfer to a high-potassium aCSF (e.g., 50 mM KCl) to depolarize neurons and induce histamine release.

-

Sample Collection: Collect the supernatant at specified time points.

-

Quantification: Measure histamine concentration in the supernatant using a sensitive method like HPLC or a commercially available ELISA kit.

-

Data Analysis: Express histamine release as a percentage of total tissue histamine content.

Receptor Characterization

-

Receptor Binding Assays: Using radiolabeled ligands to determine the affinity and density of histamine receptors in different brain regions.

-

Immunohistochemistry and In Situ Hybridization: To visualize the anatomical distribution of histamine receptors and HDC-containing neurons.

-

Functional Assays: Measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) in cell lines or primary neuronal cultures expressing specific histamine receptors.

Therapeutic Implications and Future Directions

The integral role of histamine in a multitude of brain functions makes the histaminergic system a promising target for drug development.

-

H1 Receptor Antagonists: While first-generation antihistamines are known for their sedative side effects, second-generation, non-sedating antagonists are widely used for allergic conditions. The development of brain-penetrant H1 antagonists with specific properties could be explored for sleep disorders.

-

H3 Receptor Antagonists/Inverse Agonists: These compounds enhance the release of histamine and other neurotransmitters, showing therapeutic potential for cognitive disorders like Alzheimer's disease and ADHD, as well as for promoting wakefulness in narcolepsy.[5][14]

-

H4 Receptor Ligands: The involvement of the H4 receptor in neuroinflammation suggests that its modulation could be beneficial in treating neurodegenerative diseases with an inflammatory component.[16]

Future research will likely focus on unraveling the complex interactions between the histaminergic system and other neurotransmitter systems, further elucidating the role of the H4 receptor in the brain, and developing more selective and potent ligands for histamine receptors to treat a range of neurological and psychiatric disorders.

References

- Benarroch, E. E. (2010).

- Wikipedia. (n.d.). Histamine H1 receptor.

- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

- Small Molecule Pathway Database (SMPDB). (2019).

- Wikipedia. (n.d.). Histamine.

- Ganellin, C. R., & Parsons, M. E. (Eds.). (2013). Pharmacology of Histamine Receptors. Butterworth-Heinemann.

- Haas, H. L., & Panula, P. (2003). Histamine in neurotransmission and brain diseases. Neuroscience & Biobehavioral Reviews, 27(5), 401-406.

- Leurs, R., Smit, M. J., & Timmerman, H. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Pharmacology & Therapeutics, 66(3), 413-463.

- ResearchGate. (n.d.).

- Seifert, R., Wenzel, D., & Gschwandtner, M. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Molecular and Cellular Endocrinology, 417, 122-132.

- Dr. G Bhanu Prakash. (2018, September 29). Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 1 [Video]. YouTube.

- Gbah, M. A., & Alewijnse, A. E. (2000). Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors. Biochemical Pharmacology, 60(9), 1333-1341.

- Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L. S., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655.

- Metcalfe, D. D., Kaliner, M., & Donlon, M. A. (1981). Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. The Journal of Allergy and Clinical Immunology, 68(5), 343-348.

- Luo, J., Chen, Q., Chen, J., & Wei, E. Q. (2012). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 120(5), 794-806.

- Hishinuma, S., Sato, M., & Shoji, M. (2017). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 18(11), 2394.

- Zappia, C. D., Granja-Galeano, G., Fernández, N., Shayo, C., Davio, C., Fitzsimons, C. P., & Monczor, F. (2015). Effects of histamine H1 receptor signaling on glucocorticoid receptor activity.

- Tomita, K., Tsuchida, T., & Itoh, K. (2019). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(3), G337-G347.

- Panula, P., & Nuutinen, S. (2013). Histamine in Neurotransmission and Brain Diseases. Handbook of Neurotoxicity, 1-19.

- Wang, T. C., & Lee, C. H. (2015). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology. Gastrointestinal and Liver Physiology, 309(1), G1-G11.

- MDPI. (2023).

- Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the Nervous System. Physiological Reviews, 88(3), 1183-1241.

- Wikipedia. (n.d.). Histamine receptor.

- ResearchGate. (n.d.).

- MTHFR Support Australia. (2016, September 16). How does histamine effect our brain and nervous system?.

- Stahl Skov, P., Norn, S., & Weeke, B. (1984). A new method for detecting histamine release. Agents and Actions, 14(3-4), 414-416.

- Davio, C. A., & Monczor, F. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 25.

- Esbenshade, T. A., Browman, K. E., & Fox, G. B. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.

- Feng, J., Zhang, M., & Li, Y. (2022). Genetically encoded sensors for measuring histamine release both in vitro and in vivo. Neuron, 110(10), 1564-1576.e6.

- Haas, H. L., & Horvath, T. L. (2014). Histamine receptor signaling in energy homeostasis. Neuropharmacology, 85, 17-23.

- ResearchGate. (n.d.). Histamine H3 receptor (H3R)

- Panula, P., & Nuutinen, S. (2013). Histamine in neurotransmission and brain diseases. Handbook of Neurotoxicity, 129-147.

- MDPI. (2022).

- Google Books. (2013). Pharmacology of Histamine Receptors.

- Li, Y., et al. (2023). Genetically encoded sensors for measuring histamine release both in vitro and in vivo. Neuron, 111(10), 1564-1576.e6.

- Thurmond, R. L. (2015). The role of histamine H4 receptor in immune and inflammatory disorders. Journal of Pharmacology and Experimental Therapeutics, 353(1), 51-57.

- Assay Genie. (2024, March 15). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses.

- Moreno-Delgado, D., Estrada-Sánchez, A. M., & Arias-Montaño, J. A. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Neuroscience, 37(34), 8201-8214.

- Jensen, B. M., Skov, P. S., & Bindslev-Jensen, C. (2020). Measuring Histamine and Cytokine Release from Basophils and Mast Cells. Methods in Molecular Biology, 2161, 285-297.

- Wikipedia. (n.d.). Histamine H4 receptor.

- Kennedy, L., & Thurmond, R. L. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873.

- News-Medical.Net. (n.d.). Histamine Storage and Release.

- Dove Medical Press. (2024, January 12). Nanomaterials Targeting Immune Cells in Chronic Spontaneous Urticaria.

- Ohtsu, H. (2010). Molecular Regulation of Histamine Synthesis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(5), 455-460.

- JJ Medicine. (2018, July 19).

Sources

- 1. neurology.org [neurology.org]

- 2. Histamine in neurotransmission and brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Histamine - Wikipedia [en.wikipedia.org]

- 5. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. Histamine receptor - Wikipedia [en.wikipedia.org]

- 10. assaygenie.com [assaygenie.com]

- 11. SMPDB [smpdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. peirsoncenter.com [peirsoncenter.com]

- 19. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. research.vu.nl [research.vu.nl]

- 22. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Histamine Receptor Subtypes and Their Signaling Pathways

Abstract

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[1][2] The diverse functions of histamine, ranging from allergic and inflammatory responses to neurotransmission and gastric acid secretion, are dictated by the specific receptor subtype engaged and the subsequent intracellular signaling cascades activated. This technical guide provides a comprehensive exploration of the canonical and non-canonical signaling pathways associated with each histamine receptor subtype. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of receptor activation, G-protein coupling, second messenger generation, and downstream effector modulation. Furthermore, it offers detailed, field-proven protocols for key experimental assays essential for characterizing histamine receptor signaling, thereby providing a robust framework for advancing research and therapeutic development in this critical area of pharmacology.

Introduction: The Histamine Signaling Network

Histamine's pleiotropic effects are a direct consequence of the differential expression of its four receptor subtypes across various tissues and the distinct signaling pathways they initiate.[1][2][3] These receptors, all members of the Class A rhodopsin-like GPCR family, act as cellular switches that, upon activation by histamine, trigger specific G-protein-mediated events.[1] Understanding these intricate pathways is paramount for the rational design of selective agonists, antagonists, and inverse agonists with therapeutic potential. This guide will systematically dissect the signaling architecture of each receptor, from the cell surface to the nucleus.

The Histamine Receptor Family: A Structural and Functional Overview

The four histamine receptor subtypes, while all binding the same endogenous ligand, exhibit significant differences in their G-protein coupling preferences, leading to distinct physiological outcomes.

| Receptor Subtype | Primary G-Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |

| H1R | Gαq/11 | Phospholipase C (PLC) → IP3 + DAG → Ca2+ + PKC | Allergic reactions, inflammation, smooth muscle contraction, neurotransmission |

| H2R | Gαs | Adenylyl Cyclase (AC) → cAMP → PKA | Gastric acid secretion, smooth muscle relaxation, cardiac stimulation |

| H3R | Gαi/o | Adenylyl Cyclase (AC) Inhibition ↓ cAMP | Presynaptic autoinhibition, neurotransmitter release modulation |

| H4R | Gαi/o | Adenylyl Cyclase (AC) Inhibition ↓ cAMP, PLCβ activation | Immune cell chemotaxis, cytokine release, inflammation |

H1 Receptor (H1R): The Gαq/11-Mediated Pro-Inflammatory Pathway

The H1R is classically associated with allergic and inflammatory responses.[4] Its activation leads to the canonical Gαq/11-mediated signaling cascade.

H1R Signaling Cascade

Upon histamine binding, the H1R undergoes a conformational change, facilitating its interaction with the heterotrimeric G-protein Gαq/11.[4] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream targets, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[5][6][7][8]

Figure 1: H1R Signaling Pathway.

H2 Receptor (H2R): The Gαs-Driven cAMP Pathway

The H2R is pivotal in regulating gastric acid secretion and is also found in cardiac and smooth muscle tissues.[3] Its primary signaling mechanism involves the activation of the adenylyl cyclase pathway via Gαs.

H2R Signaling Cascade

Histamine binding to the H2R induces coupling to the Gαs protein.[2] The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[2] cAMP acts as a second messenger, and its accumulation leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various cellular substrates, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in processes such as gastric acid production.[2]

Figure 2: H2R Signaling Pathway.

H3 Receptor (H3R): The Gαi/o-Mediated Inhibitory Pathway

Primarily expressed in the central nervous system, the H3R functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters.[2][3] This inhibitory action is mediated through its coupling to Gαi/o proteins.

H3R Signaling Cascade

Activation of the H3R by histamine leads to the activation of Gαi/o proteins.[2] The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[2] Additionally, the dissociated Gβγ subunits can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for action potentials to be generated, thereby inhibiting neurotransmitter release.

Figure 4: H4R Signaling Pathway.

Signaling Crosstalk and Complexity

Experimental Methodologies for Studying Histamine Receptor Signaling

The characterization of histamine receptor signaling relies on a suite of robust and quantitative cell-based assays. This section details the protocols for three fundamental assays.

Calcium Mobilization Assay for Gαq/11- and Gαi/o-Coupled Receptors

This assay measures changes in intracellular calcium concentration, a hallmark of Gαq/11 and some Gαi/o-mediated signaling (via PLCβ). The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform commonly used for this purpose. [12] Experimental Protocol: FLIPR Calcium Mobilization Assay

-

Cell Plating: Seed cells expressing the histamine receptor of interest in black-walled, clear-bottom 96- or 384-well plates and culture overnight to allow for adherence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an anion-exchange inhibitor like probenecid (if required by the cell line). [13]3. Remove the culture medium from the cell plate and add the dye loading buffer.

-

Incubate the plate for 60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye. [13]5. Compound Plate Preparation: Prepare a separate plate containing serial dilutions of histamine or test compounds at a concentration 5-10x higher than the final desired concentration.

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay protocol, which will establish a baseline fluorescence reading before automatically adding the compounds from the compound plate to the cell plate.

-

Continuously record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity over time is directly proportional to the change in intracellular calcium concentration. Analyze dose-response curves to determine agonist potency (EC50) or antagonist affinity (IC50).

Figure 5: FLIPR Calcium Mobilization Assay Workflow.

cAMP Accumulation Assay for Gαs- and Gαi/o-Coupled Receptors

This assay quantifies changes in intracellular cAMP levels, the primary second messenger for H2R (Gαs-coupled, cAMP increase) and H3R/H4R (Gαi/o-coupled, cAMP decrease). [14]Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for this measurement due to its high sensitivity and low background. [14][15][16] Experimental Protocol: HTRF cAMP Assay

-

Cell Stimulation: Plate cells expressing the target receptor in a suitable microplate.

-

For Gαs-coupled receptors, add histamine or test agonists to stimulate cAMP production.

-

For Gαi/o-coupled receptors, first stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a detectable level of cAMP, then add the histamine receptor agonist to measure the inhibition of this production. [16]4. Incubate the cells with the compounds for a defined period (typically 30 minutes) at room temperature.

-

Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). [14][17]6. Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

-

HTRF Reading: Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced by the cells. [17]A standard curve is used to convert the HTRF ratio to cAMP concentrations.

Figure 6: HTRF cAMP Assay Workflow.

ERK1/2 Phosphorylation Assay

Activation of the Extracellular signal-Regulated Kinase (ERK) pathway is a common downstream event for many GPCRs, including histamine receptors. Measuring the phosphorylation of ERK1/2 serves as an integrated readout of receptor activation. Western blotting is a standard method for this analysis. [18] Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

-

Cell Culture and Starvation: Culture cells expressing the receptor of interest to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment. [18]2. Ligand Stimulation: Treat the cells with histamine or test compounds for a specific time course (e.g., 0, 2, 5, 10, 30 minutes) to capture the peak phosphorylation event.

-

Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane. [18]6. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane of the p-ERK antibodies and re-probe it with an antibody that recognizes total ERK1/2. [18]8. Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Figure 7: ERK Phosphorylation Western Blot Workflow.

Advanced Techniques: BRET and FRET

Bioluminescence and Förster Resonance Energy Transfer (BRET and FRET) are powerful techniques for studying protein-protein interactions and conformational changes in real-time in living cells. [19][20][21][22][23]In the context of histamine receptors, these methods can be used to:

-

Monitor ligand binding kinetics.

-

Detect receptor dimerization or oligomerization.

-

Observe the recruitment of G-proteins and β-arrestins to the activated receptor. [21][23]* Measure the production of second messengers using genetically encoded biosensors.

Conclusion and Future Directions

The histamine receptor family represents a cornerstone of pharmacology with profound implications for human health and disease. [1]A deep, mechanistic understanding of their signaling pathways is crucial for the development of next-generation therapeutics with improved efficacy and specificity. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect these complex signaling networks. Future research will likely focus on elucidating the nuances of biased agonism, where ligands can selectively activate certain downstream pathways over others, and further exploring the role of receptor dimerization and crosstalk in fine-tuning cellular responses to histamine.

References

-

Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., ... & Sadek, B. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655. [Link]

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Updated 2017 Nov 20]. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. [Link]

-

Al-Shboul, O. A., Al-Oweidi, A. J., Mustafa, A. G., Al-Dwairi, A., & Mustafa, A. G. (2012). Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract. Journal of digestive diseases, 13(10), 507–514. [Link]

-

Gschwandtner, M., Purwar, R., Wittmann, M., Gutzmer, R., & Werfel, T. (2008). Histamine H4 Receptor Stimulation Suppresses IL-12p70 Production and Mediates Chemotaxis in Human Monocyte-Derived Dendritic Cells. The Journal of Immunology, 180(12), 8009-8016. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]

-

United Relay. (2023). How Does a FLIPR Calcium Assay Work?[Link]

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Figure 1, [Principles of the HTRF cAMP...]. [Link]

-

Sander, L. E., Lorentz, A., Sellge, G., Fiebeler, A., & Manns, M. P. (2006). Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract. Gut, 55(4), 498–504. [Link]

-

News-Medical.Net. (2019). A Review of Histamine Receptors. [Link]

-

Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53. [Link]

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. FLIPRTM Assays for GPCR and Ion Channel Targets. [Updated 2012 May 1]. [Link]

-

Noubade, R., Milligan, G., Zachary, J. F., Blankenhorn, E. P., del Rio, R., Rincon, M., & Teuscher, C. (2007). Histamine receptor H1 is required for TCR-mediated p38 MAPK activation and optimal IFN-gamma production in mice. The Journal of clinical investigation, 117(11), 3507–3518. [Link]

-

ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled...[Link]

-

Ferré, S., & Franco, R. (2017). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Methods in cell biology, 142, 133–155. [Link]

-

Ganellin, C. R., & Schwartz, J. C. (Eds.). (2013). Pharmacology of Histamine Receptors. Elsevier. [Link]

-

Sal-Lara, M., Sánchez-Díaz, R., Dávila-González, D., Almanza-Pérez, J. C., Segovia-Gamboa, N., Rivera-Espinosa, L., ... & Blanco-Favela, F. (2020). Impact of histamine H4 receptor deficiency on the modulation of T cells in a murine breast cancer model. Journal of immunology research, 2020, 8876063. [Link]

-

Kumari, P., Dwivedi, H., Baidya, M., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 137–151. [Link]

-

Milligan, G. (2009). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in molecular biology (Clifton, N.J.), 552, 153–165. [Link]

-

Albizu, L., Cottet, M., Kralikova, M., Stoev, S., Seyer, R., Brabet, I., ... & Mouillac, B. (2010). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in endocrinology, 1, 1. [Link]

-

ResearchGate. (n.d.). Histamine H1-receptor activation of nuclear factor-κB: Roles for Gβγ- and Gαq/11-subunits in constitutive and agonist-mediated signaling. [Link]

-

Wikipedia. (n.d.). Histamine H1 receptor. [Link]

-

Cisbio. (2007). HTRF® package insert cAMP HiRange General information. [Link]

-

Bakker, R. A., Schoonus, S. B., Smit, M. J., Timmerman, H., & Leurs, R. (2001). Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular pharmacology, 60(5), 1133–1142. [Link]

-

ResearchGate. (n.d.). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. [Link]

-

Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

-

Hasbi, A., O'Dowd, B. F., & George, S. R. (2013). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in endocrinology, 4, 13. [Link]

-

Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S127–S135. [Link]

-

Willets, J. M., Challiss, R. A., & Nahorski, S. R. (2003). Mechanisms of cross-talk between G-protein-coupled receptors resulting in enhanced release of intracellular Ca2+. The Biochemical journal, 373(Pt 2), 353–363. [Link]

-

Nakahata, N., & Ohizumi, Y. (2013). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International journal of molecular sciences, 14(12), 24158–24172. [Link]

-

ResearchGate. (n.d.). Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract. [Link]

-

Dove Medical Press. (2024). Nanomaterials Targeting Immune Cells in Chronic Spontaneous Urticaria. [Link]

-

ResearchGate. (n.d.). Modern Methods to Explore GPCR Signalling in Live Cells. [Link]

-

Yan, K., Zhang, X., & Zhang, H. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in pharmacology, 11, 1222. [Link]

-

ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

-

Al-Rejaie, S. S., Abuohashish, H. M., Al-Enazy, M. M., Al-Assaf, A. H., Parmar, M. Y., & Ahmed, M. M. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. International journal of molecular sciences, 24(20), 15383. [Link]

-

ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1...[Link]

-

Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. [Link]

-

StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Biochemistry, G Protein Coupled Receptors. [Updated 2023 May 1]. [Link]

-

StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Biochemistry, Histamine. [Updated 2023 May 1]. [Link]

-

de Graaf, C., Lenselink, E. B., Beuming, T., & IJzerman, A. P. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 57(21), 9036–9048. [Link]

-

Woolf, P. J., & Linderman, J. J. (2008). A dual receptor crosstalk model of G-protein-coupled signal transduction. PLoS computational biology, 4(9), e1000182. [Link]

-

Grundmann, M., Merten, N., Malfacini, D., Inoue, A., Preisig, D., Laug, M., ... & Hoffmann, C. (2018). Control of Gαq signaling dynamics and GPCR cross-talk by GRKs. Science signaling, 11(545), eaao6220. [Link]

-

Du, H., & Dai, Y. (2020). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. The Journal of clinical investigation, 130(1), 27–31. [Link]

-

Xu, P., Kise, R., He, X., Wu, C., & Zhang, L. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature communications, 15(1), 2530. [Link]

-

Expert Opinion on Drug Discovery. (2012). Structure-based discovery and binding site analysis of histamine receptor ligands. [Link]

-

Xu, P., Kise, R., He, X., Wu, C., & Zhang, L. (2024). Structural insights into ligand recognition and G protein preferences across histamine receptors. Nature communications, 15(1), 5431. [Link]

Sources

- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. lymphosign.com [lymphosign.com]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. JCI - Histamine receptor H1 is required for TCR-mediated p38 MAPK activation and optimal IFN-γ production in mice [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Dual Receptor Crosstalk Model of G-Protein-Coupled Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of Gαq signaling dynamics and GPCR cross-talk by GRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. unitedrelay.org [unitedrelay.org]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BRET biosensors to study GPCR biology, pharmacology, and signal transduction | Semantic Scholar [semanticscholar.org]

- 20. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

The Degranulation Orchestra: A Technical Guide to the Mechanisms of Histamine Release from Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the intricate molecular symphony that governs histamine release from mast cells. Moving beyond a simplistic overview, we will dissect the core signaling cascades, explore the nuances of both canonical and non-canonical activation pathways, and provide actionable experimental protocols for robust and reproducible research. Our focus is on the causality behind the mechanisms, offering insights to empower researchers in their quest to modulate mast cell activity for therapeutic benefit.

Introduction: The Mast Cell as a Central Effector in Immunity and Allergy

Mast cells are tissue-resident immune cells of myeloid lineage, strategically positioned at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract.[1] They act as critical sentinels, poised to respond to a vast array of stimuli, from allergens and pathogens to neuropeptides and endogenous danger signals.[1][2] Upon activation, mast cells undergo a rapid and potent process of degranulation, releasing a plethora of pre-formed inflammatory mediators stored within their cytoplasmic granules.[1] Among these, histamine is a key player, orchestrating the immediate hypersensitivity response characterized by vasodilation, increased vascular permeability, and smooth muscle contraction.[3][4]

While essential for host defense, dysregulated mast cell activation is a cornerstone of allergic diseases, including asthma, allergic rhinitis, and chronic urticaria.[1][5][6] Therefore, a granular understanding of the mechanisms governing histamine release is paramount for the development of novel therapeutic strategies targeting these debilitating conditions.

The Canonical Pathway: IgE-Mediated Mast Cell Activation

The classical and most studied pathway of mast cell activation is initiated by the cross-linking of the high-affinity IgE receptor, FcεRI.[7][8] This process is central to the pathogenesis of type I hypersensitivity reactions.

Sensitization: Priming the Mast Cell for Action

Prior to activation, mast cells are sensitized by allergen-specific Immunoglobulin E (IgE) antibodies. These antibodies bind to the α-chain of the FcεRI receptor on the mast cell surface.[9] The expression of FcεRI on mast cells is positively regulated by IgE levels, creating a potential positive feedback loop in allergic individuals.[5]

The Activation Cascade: From Antigen Binding to Signal Initiation

The binding of a multivalent antigen (allergen) to the FcεRI-bound IgE molecules initiates the cross-linking of adjacent receptors.[10][11] This aggregation triggers a cascade of intracellular signaling events, commencing with the trans-phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI by the Src family kinase Lyn.[10]

The Syk-LAT-SLP-76 Signalosome: A Central Hub of Downstream Signaling

The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk).[10][12][13] The recruitment and subsequent activation of Syk is a critical commitment step in the degranulation pathway.[11][14] Activated Syk phosphorylates a number of downstream targets, including the linker for activation of T cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[10] These adaptor proteins form a multimolecular signaling complex, or "signalosome," that nucleates the assembly of key effector molecules.[15]

Calcium Mobilization: The Conductor of Degranulation

A pivotal event in mast cell activation is the robust and sustained increase in intracellular calcium concentration ([Ca2+]i).[16][17] The LAT-SLP-76 signalosome recruits and activates phospholipase Cγ (PLCγ).[10][15] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16]

IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of Ca2+ from intracellular stores.[16] This initial Ca2+ release is followed by a more sustained influx of extracellular Ca2+ through store-operated Ca2+ entry (SOCE), a process mediated by the ER Ca2+ sensor STIM1 and the plasma membrane Ca2+ channel Orai1.[16][17] This sustained elevation in [Ca2+]i is essential for granule exocytosis.[18][19]

The Final Act: SNARE-Mediated Granule Fusion and Histamine Release

The rise in intracellular Ca2+ and the generation of DAG activate downstream effectors that orchestrate the fusion of histamine-containing granules with the plasma membrane. This process of exocytosis is mediated by the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex.[20][21] In mast cells, the key SNARE proteins involved include vesicle-associated membrane protein (VAMP) on the granule membrane and syntaxin and SNAP-23 on the plasma membrane.[20][22] The formation of a stable trans-SNARE complex brings the granule and plasma membranes into close apposition, leading to membrane fusion and the release of histamine and other pre-formed mediators into the extracellular space.[21][23]

Diagram of IgE-Mediated Signaling Pathway:

Caption: IgE-mediated signaling cascade in mast cells.

Beyond IgE: Diverse Pathways of Mast Cell Activation

While IgE-mediated activation is paramount in allergic responses, mast cells can be triggered by a multitude of other stimuli through IgE-independent mechanisms.[24][25] These pathways contribute to a broader range of physiological and pathological processes, including innate immunity, neurogenic inflammation, and adverse drug reactions.[26][27][28]

Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2)

MRGPRX2 is a promiscuous G protein-coupled receptor predominantly expressed on connective tissue mast cells.[26][29] It is activated by a wide array of cationic ligands, including certain drugs (e.g., fluoroquinolones, neuromuscular blocking agents), neuropeptides (e.g., substance P), and host defense peptides (e.g., LL-37).[26][30][31] Activation of MRGPRX2 leads to rapid degranulation and is implicated in non-IgE-mediated drug hypersensitivity reactions and chronic urticaria.[28][32] The signaling pathway involves Gq/11 proteins, leading to PLCβ activation and subsequent calcium mobilization.[28]

Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs)

Mast cells express various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), which recognize PAMPs from invading pathogens.[27][33] For instance, TLR2 can be activated by components of Gram-positive bacteria, leading to the release of inflammatory mediators.[33] Mast cells can also be activated by DAMPs, which are endogenous molecules released from damaged cells, contributing to sterile inflammation.

Complement System

The complement-derived anaphylatoxins C3a and C5a are potent mast cell activators, binding to their respective GPCRs (C3aR and C5aR) and inducing degranulation.[34][35] This pathway links the complement system to the immediate inflammatory response.

Cytokines and Chemokines

Certain cytokines, such as stem cell factor (SCF) and IL-33, can directly activate mast cells or prime them for enhanced degranulation in response to other stimuli.[31][36]

Table 1: Key IgE-Independent Mast Cell Activators and their Receptors

| Activator Class | Example(s) | Receptor(s) | Downstream Signaling Highlights | Associated Pathologies |

| Neuropeptides | Substance P | MRGPRX2 | Gq/11, PLCβ, Ca²⁺ mobilization | Neurogenic inflammation, Chronic urticaria[28][30] |

| Drugs | Fluoroquinolones, Rocuronium | MRGPRX2 | Gq/11, PLCβ, Ca²⁺ mobilization | Non-IgE-mediated drug hypersensitivity[26] |

| Host Defense Peptides | LL-37 | MRGPRX2 | Gq/11, PLCβ, Ca²⁺ mobilization | Rosacea, Psoriasis[26] |

| PAMPs | Peptidoglycan (Gram+ bacteria) | TLR2 | MyD88-dependent pathways | Bacterial infections[33] |

| Anaphylatoxins | C3a, C5a | C3aR, C5aR | G-protein coupled signaling | Inflammatory responses[34][35] |

| Cytokines | IL-33 | ST2 | Priming for enhanced degranulation | Asthma, Atopic dermatitis[31] |

Experimental Protocols for Assessing Mast Cell Degranulation

The quantitative assessment of mast cell degranulation is fundamental to research in this field. Here, we provide detailed protocols for two widely used assays.

Histamine Release Assay

This assay directly measures the amount of histamine released from activated mast cells.

Principle: Mast cells are stimulated in vitro, and the amount of histamine in the supernatant is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[37][38] The released histamine is expressed as a percentage of the total cellular histamine content.

Methodology:

-

Cell Preparation:

-

Culture mast cells (e.g., primary bone marrow-derived mast cells (BMMCs), RBL-2H3 cell line) to the desired density.

-

For IgE-dependent activation, sensitize the cells with antigen-specific IgE (e.g., 0.5-1 µg/mL) overnight at 37°C.[39]

-

Wash the cells twice with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.[40]

-

Resuspend the cells in the same buffer at a concentration of 1-5 x 10^6 cells/mL.

-

-

Stimulation:

-

Aliquot 100 µL of the cell suspension into microcentrifuge tubes or a 96-well plate.

-

Prepare the following controls:

-

Add 100 µL of the stimulating agent (e.g., antigen, compound 48/80, substance P) at various concentrations to the respective wells.

-

-

Sample Collection and Histamine Quantification:

-

Calculation:

-

Percent Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100.[40]

-

β-Hexosaminidase Assay

This is a colorimetric assay that measures the release of the granular enzyme β-hexosaminidase, which is co-released with histamine.[43] It is a reliable and cost-effective surrogate for measuring degranulation.[40][43]

Principle: β-hexosaminidase in the supernatant cleaves a synthetic substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), producing a colored product (p-nitrophenol) that can be quantified spectrophotometrically.[40]

Methodology:

-

Cell Preparation and Stimulation:

-

Follow steps 1 and 2 as described for the Histamine Release Assay.

-

-

Enzyme Reaction:

-

Stopping the Reaction and Measurement:

-

Calculation:

-

Percent β-Hexosaminidase Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100.[40]

-

Diagram of Experimental Workflow for Degranulation Assays:

Caption: General workflow for mast cell degranulation assays.

Conclusion: Future Directions in Targeting Mast Cell Degranulation

The intricate signaling networks governing histamine release from mast cells offer a multitude of potential targets for therapeutic intervention. While traditional antihistamines focus on blocking the action of released histamine, a deeper understanding of the upstream activation pathways is paving the way for more sophisticated approaches. These include the development of inhibitors for key signaling molecules like Syk and the exploration of antagonists for IgE-independent receptors such as MRGPRX2. As our knowledge of the degranulation orchestra continues to expand, so too will our ability to selectively silence the discordant notes that drive allergic and inflammatory diseases.

References

-

Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions - Frontiers. (URL: [Link])

-

IgE and mast cells in allergic disease - PMC - PubMed Central - NIH. (URL: [Link])

-

Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - NIH. (URL: [Link])

-

Differential Ca2+ mobilization and mast cell degranulation by FcεRI- and GPCR-mediated signaling - PubMed. (URL: [Link])

-

SNARE complex-mediated degranulation in mast cells - PMC - PubMed Central. (URL: [Link])

-

Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC - NIH. (URL: [Link])

-

IgE-Dependent Mast Cell Activation Potentiates Airway Responses in Murine Asthma Models1 | The Journal of Immunology | Oxford Academic. (URL: [Link])

-

Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond. (URL: [Link])

-

Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC - NIH. (URL: [Link])

-

IgE-dependent mast cell activation potentiates airway responses in murine asthma models - PubMed. (URL: [Link])

-

Mast cell signaling: The role of protein tyrosine kinase Syk, its activation and screening methods for new pathway participants - ScienceOpen. (URL: [Link])

-

Mast cells possess distinct secretory granule subsets whose exocytosis is regulated by different SNARE isoforms | PNAS. (URL: [Link])

-

Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed. (URL: [Link])

-

Real-time imaging of Ca(2+) mobilization and degranulation in mast cells - PubMed - NIH. (URL: [Link])

-

Protein tyrosine kinase Syk in mast cell signaling - PubMed - NIH. (URL: [Link])

-

Integrated signalling pathways for mast-cell activation - PubMed - NIH. (URL: [Link])

-

Critical role of IgE-dependent mast cell activation in a murine model of allergic conjunctivitis. (URL: [Link])

-

Histamine Release from Mast Cells and Basophils - PubMed. (URL: [Link])

-

Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PubMed Central. (URL: [Link])

-

The SNARE Machinery in Mast Cell Secretion - Frontiers. (URL: [Link])

-

Dissecting SNARE-Mediated Exocytosis in RBL-2H3 Mast Cells. (URL: [Link])

-

The SNARE Machinery in Mast Cell Secretion - ResearchGate. (URL: [Link])

-

A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC - NIH. (URL: [Link])

-

Roles of IgE and Histamine in Mast Cell Maturation - MDPI. (URL: [Link])

-

Mechanisms of histamine release from mast cells beyond the high affinity IgE receptor in severe chronic spontaneous urticaria - PubMed. (URL: [Link])

-

A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed. (URL: [Link])

-

IgE-independent activation of mast cell in allergic disease. (upper... - ResearchGate. (URL: [Link])

-

IL-33 and MRGPRX2-Triggered Activation of Human Skin Mast Cells—Elimination of Receptor Expression on Chronic Exposure, but Reinforced Degranulation on Acute Priming - MDPI. (URL: [Link])

-

(PDF) Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells. (URL: [Link])

-

MRGPRX2: A Promising Target for Antibody Discovery in Allergy and Pain Disorders. (URL: [Link])

-

Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - NIH. (URL: [Link])

-

IgE-Independent Activation of Human Mast Cells Indicates their Role in the Late Phase Reaction of Allergic Inflammation - PubMed. (URL: [Link])

-

Histamine-Release. (URL: [Link])

-

Measuring Mast Cell Mediator Release - PMC - NIH. (URL: [Link])

-

The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - Frontiers. (URL: [Link])

-

Histamine Release - FY Diagnostic & Surgicals. (URL: [Link])

-

Nanomaterials Targeting Immune Cells in Chronic Spontaneous Urticaria: | IJN - Dove Medical Press. (URL: [Link])

-

Mast Cells as Central Orchestrators of Cutaneous Inflammation: From Acute Defense to Chronic Pathology - Preprints.org. (URL: [Link])

-

Signal Transduction Pathways Activated by Innate Immunity in Mast Cells: Translating Sensing of Changes into Specific Responses - MDPI. (URL: [Link])

-

Mast Cells and Basophils in IgE-Independent Anaphylaxis - MDPI. (URL: [Link])

-

Mast Cell Assays - Charles River Laboratories. (URL: [Link])

-

Histamine Release - ldn.de. (URL: [Link])

-

Degranulation of Mast Cells as a Target for Drug Development - PMC - PubMed Central. (URL: [Link])

-

Histamine Assay Kit (Colorimetric) (BN00737). (URL: [Link])

-

Histamine Release. (URL: [Link])

-

De-granulation (β-hexosaminidase) Assay Protocol - Applied Biological Materials Inc.. (URL: [Link])

-

β-hexosaminidase release. RBL-2H3 mast cells were sensitized with... - ResearchGate. (URL: [Link])

-

Video: Histamine | Reaction, Function & Effects - Study.com. (URL: [Link])

-

Histamine Storage and Release - News-Medical.Net. (URL: [Link])

Sources

- 1. preprints.org [preprints.org]

- 2. criver.com [criver.com]

- 3. Histamine | Reaction, Function & Effects - Video | Study.com [study.com]

- 4. news-medical.net [news-medical.net]

- 5. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical role of IgE-dependent mast cell activation in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. IgE-dependent mast cell activation potentiates airway responses in murine asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mast cell signaling: The role of protein tyrosine kinase Syk, its activation and screening methods for new pathway participants – ScienceOpen [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]

- 17. Differential Ca2+ mobilization and mast cell degranulation by FcεRI- and GPCR-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Real-time imaging of Ca(2+) mobilization and degranulation in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SNARE complex-mediated degranulation in mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The SNARE Machinery in Mast Cell Secretion [frontiersin.org]

- 22. Dissecting SNARE-Mediated Exocytosis in RBL-2H3 Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Mechanisms of histamine release from mast cells beyond the high affinity IgE receptor in severe chronic spontaneous urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. IgE-Independent Activation of Human Mast Cells Indicates their Role in the Late Phase Reaction of Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. dovepress.com [dovepress.com]

- 29. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. kactusbio.com [kactusbio.com]

- 33. mdpi.com [mdpi.com]

- 34. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 35. Mast Cells and Basophils in IgE-Independent Anaphylaxis [mdpi.com]

- 36. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. novamedline.com [novamedline.com]

- 38. ldn.de [ldn.de]

- 39. abmgood.com [abmgood.com]

- 40. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 41. fybreeds.com [fybreeds.com]

- 42. sceti.co.jp [sceti.co.jp]

- 43. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Histamine's Involvement in Allergic and Inflammatory Responses

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a biogenic amine synthesized from the amino acid histidine, is a pivotal mediator in human physiology and pathology. Stored predominantly within the granules of mast cells and basophils, its release triggers a cascade of events that are central to Type I hypersensitivity reactions and broader inflammatory processes. The pleiotropic effects of histamine are dictated by its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. These receptors are differentially expressed across various cell types and tissues, and their activation initiates diverse and sometimes opposing downstream signaling pathways. This guide provides a comprehensive technical overview of the molecular biology of histamine, its receptor signaling cascades, and its definitive role in the pathophysiology of allergic and inflammatory conditions. Furthermore, it details validated experimental methodologies for quantifying histamine release, assessing receptor activation, and utilizing in vivo models to study its effects, offering a robust framework for researchers and drug development professionals aiming to dissect and therapeutically target the histamine signaling axis.

Introduction: Histamine as a Central Mediator

For over a century, histamine has been recognized as a primary culprit in the acute manifestations of allergic reactions, from the wheal and flare of a skin allergy test to the life-threatening bronchoconstriction of anaphylaxis.[1][2] This vasoactive amine is released in massive quantities upon the cross-linking of Immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils, a hallmark of Type I hypersensitivity.[3][4][5] The ensuing physiological response is swift and potent. However, the scientific narrative of histamine has evolved significantly. It is no longer viewed solely as a pro-allergic molecule but as a complex immunomodulator with a dualistic role in inflammation.[6][7][8] Its ability to influence cell recruitment, cytokine production, and T-cell responses underscores its broader importance in both innate and adaptive immunity.[6][9] This guide aims to provide an in-depth exploration of the core mechanisms of histamine action, from synthesis to receptor signaling, and to equip researchers with the technical knowledge to investigate its multifaceted roles in health and disease.

Section 1: The Molecular and Cellular Biology of Histamine

Synthesis, Metabolism, and Storage

Histamine is synthesized from the essential amino acid L-histidine through a single decarboxylation step catalyzed by the enzyme L-histidine decarboxylase (HDC).[10][11] This process primarily occurs in the cytoplasm of mast cells and basophils, where the newly synthesized histamine is then packaged into intracellular granules for storage.[10][11] Non-mast cell histamine is also found in enterochromaffin-like (ECL) cells of the stomach and histaminergic neurons in the brain, where it functions in gastric acid secretion and neurotransmission, respectively.[10][11]

Once released, histamine is rapidly inactivated by two main enzymatic pathways to prevent prolonged signaling:

-

Histamine-N-methyltransferase (HNMT): This enzyme methylates the imidazole ring of histamine, a dominant pathway in the brain and airways.[11][12]

-

Diamine oxidase (DAO): This enzyme oxidatively deaminates histamine, primarily in the gastrointestinal tract and placenta.[11][12]

The metabolites produced are largely inactive and are excreted in the urine.[13]

The Histamine Receptor Family

The biological effects of histamine are mediated by four distinct GPCR subtypes: H1R, H2R, H3R, and H4R.[14] Their differential expression on various cells and their coupling to different G-proteins are the basis for histamine's diverse physiological actions.

| Receptor | Primary G-Protein Coupling | Key Second Messengers | Primary Roles in Allergy & Inflammation |

| H1R | Gq/11 | ↑ IP3, ↑ DAG, ↑ Ca2+ | Vasodilation, increased vascular permeability, smooth muscle contraction (bronchi, gut), pruritus, pro-inflammatory mediator production.[15][16] |

| H2R | Gs | ↑ cAMP | Gastric acid secretion, airway mucus production, inhibition of Th1 cytokine production, vasodilation.[17][18][19] |

| H3R | Gi/o | ↓ cAMP | Primarily a presynaptic autoreceptor in the CNS, regulating histamine and other neurotransmitter release.[17][20][21] |

| H4R | Gi/o | ↓ cAMP, ↑ Ca2+ | Chemotaxis of immune cells (mast cells, eosinophils), cytokine modulation, pruritus.[22][23][24] |

The pro-inflammatory and allergic effects of histamine are predominantly driven by the H1 and H2 receptors. Their signaling pathways diverge significantly upon activation.

-

H1 Receptor (H1R): Upon histamine binding, H1R couples to Gαq/11, activating phospholipase C (PLC).[17][16][25] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][26] IP3 diffuses to the endoplasmic reticulum to trigger the release of stored calcium (Ca2+), while DAG, along with Ca2+, activates protein kinase C (PKC).[15][16] This cascade leads to the classic allergic symptoms like smooth muscle contraction, increased vascular permeability, and the sensation of itching.[1]

-

H2 Receptor (H2R): The H2R couples to Gαs, which activates adenylyl cyclase.[18][19][27] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[28] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to responses such as gastric acid secretion and relaxation of certain smooth muscles.[18][27] In the immune system, H2R activation can have regulatory effects, including the suppression of pro-inflammatory Th1 responses.[9]

Section 2: Histamine's Role in Type I Hypersensitivity

Type I hypersensitivity, or immediate hypersensitivity, is the classical allergic reaction mediated by IgE antibodies.[2][3][4] Histamine is the principal mediator released during the acute phase of this response.

-

Sensitization Phase: The process begins with an initial exposure to an allergen (e.g., pollen, dust mites). This prompts T helper 2 (Th2) cells to produce cytokines like IL-4 and IL-13, which instruct B cells to class-switch and produce allergen-specific IgE antibodies.[4] These IgE antibodies then circulate and bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, effectively "priming" them.[4][29]

-

Elicitation Phase: Upon subsequent exposure, the allergen cross-links the IgE antibodies bound to the mast cells.[4] This event triggers a complex signaling cascade within the mast cell, leading to the rapid fusion of histamine-containing granules with the cell membrane and the explosive release of their contents—a process known as degranulation.

-

Pathophysiological Effects: The released histamine then acts on surrounding tissues via H1 and H2 receptors, producing the well-known symptoms of an allergic reaction:[1]

-

Vasodilation and Increased Vascular Permeability (H1R/H2R): Leads to swelling (edema), redness, and a drop in blood pressure.[1][5]

-

Smooth Muscle Contraction (H1R): Causes bronchoconstriction in the lungs (asthma symptoms) and intestinal cramps.[1]

-

Sensory Nerve Stimulation (H1R): Results in itching (pruritus) and sneezing.[1]

-

Mucus Secretion (H2R): Contributes to nasal and bronchial congestion.[1]

-

Section 3: Histamine's Broader Role in Inflammation

Beyond the acute allergic reaction, histamine is a key modulator of chronic inflammation and general immune responses.[9] Its role is often context-dependent, exhibiting both pro-inflammatory and regulatory functions.[6][7][8]

-

Chemotaxis and Cell Recruitment: The discovery of the H4 receptor, which is highly expressed on hematopoietic cells, revealed a crucial role for histamine in directing immune cell traffic.[23] Histamine is a potent chemoattractant for eosinophils, mast cells, and dendritic cells, primarily through H4R activation.[22][30][31] This action helps recruit key effector cells to sites of inflammation, perpetuating the immune response.[30] Studies have definitively shown that H4R mediates eosinophil chemotaxis, cell shape change, and the upregulation of adhesion molecules, providing a mechanism for their accumulation in allergic diseases.[22][31]

-

Cytokine and Chemokine Modulation: Histamine can influence the production of other inflammatory mediators. For example, H4R activation on various immune cells can modulate the secretion of cytokines and chemokines, thereby shaping the nature of the inflammatory milieu.[23] It has been shown to be involved in increasing IL-31 secretion by Th2 cells, a key cytokine in itching.[7] Furthermore, H1R and H2R activation can alter the balance of Th1/Th2 responses, demonstrating histamine's capacity to regulate adaptive immunity.[7][9]

Section 4: Methodologies for Studying Histamine and its Receptors

A robust understanding of histamine's function requires reliable and reproducible experimental methods. The following protocols represent core techniques in the field.

Quantifying Histamine Release

Protocol 4.1.1: Histamine Release Assay using Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle of the Assay: This is a competitive immunoassay. Histamine in the sample competes with a fixed amount of enzyme-labeled histamine for a limited number of binding sites on a histamine-specific antibody coated onto a microplate. The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of histamine in the sample. A substrate is added to produce a colorimetric signal, which is read on a plate reader.

-

Experimental Workflow:

Workflow for a Mast Cell Histamine Release Assay. -

Step-by-Step Methodology:

-

Cell Culture: Culture mast cells (e.g., RBL-2H3 cell line or primary bone marrow-derived mast cells) to an appropriate density in 24- or 48-well plates.

-

Sensitization: Incubate cells overnight with an antigen-specific IgE (e.g., anti-DNP IgE).

-

Washing: Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Stimulation: Add the specific antigen (e.g., DNP-HSA), positive controls (e.g., calcium ionophore A23187), or negative control (buffer) to the wells. Incubate for 30-60 minutes at 37°C.

-

Sample Collection: Carefully collect the supernatant from each well. This contains the released histamine.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific histamine ELISA kit. This typically involves adding samples, standards, and enzyme conjugate to the antibody-coated plate, incubating, washing, adding substrate, stopping the reaction, and reading the absorbance.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the known histamine concentrations of the standards. Use this curve to determine the histamine concentration in the experimental samples.

-

-

Self-Validating Controls:

-

Negative Control: Unstimulated cells (buffer only) to measure spontaneous histamine release.

-

Positive Control: A non-receptor-mediated secretagogue (e.g., calcium ionophore, compound 48/80) to confirm the cells' ability to degranulate.

-

Total Histamine: Lysing a separate set of unstimulated cells (e.g., with Triton X-100) to determine the maximum possible histamine release.

-

Assessing Receptor Activation and Signaling

Protocol 4.2.1: cAMP Assay for H2R Activation

-

Principle of the Assay: This protocol measures the accumulation of intracellular cyclic AMP (cAMP) following the activation of Gs-coupled receptors like H2R.[28] Many commercial kits are available, often based on competitive immunoassays using technologies like Homogeneous Time-Resolved Fluorescence (HTRF).[32][33] In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the intracellular cAMP concentration.[32]

-

Step-by-Step Methodology:

-

Cell Plating: Seed cells expressing the H2 receptor (e.g., HEK293-H2R transfectants) into a low-volume 384-well plate.

-

Compound Addition: Add test compounds (potential agonists or antagonists) at various concentrations. For antagonist screening, add the antagonist first, followed by a fixed concentration of a known agonist (like histamine or amthamine) at its EC80.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Detection Reagent Addition: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.[32]

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (Emission665 / Emission620) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

-

-

Self-Validating Controls:

-

Basal Control: Cells with no agonist added.

-

Positive Control Agonist: A known H2R agonist (e.g., histamine) to establish the maximum signal window.

-

Forskolin Control: Forskolin directly activates adenylyl cyclase, bypassing the receptor, and can be used to confirm the cells' ability to produce cAMP.[34]

-

In Vivo Models of Histamine-Mediated Responses

Protocol 4.3.1: Mouse Model of Passive Cutaneous Anaphylaxis (PCA)

-